Benzylaniline

Description

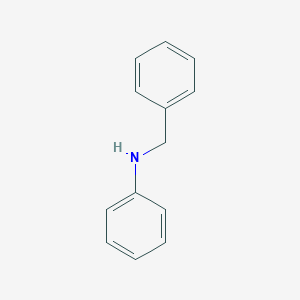

Structure

3D Structure

Properties

IUPAC Name |

N-benzylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10,14H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTWJETSWSUWSEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059272 | |

| Record name | Benzenemethanamine, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; mp = 37-38 deg C; [Merck Index] Yellow solidified mass or fragments; mp = 35-38 deg C; [Sigma-Aldrich MSDS] | |

| Record name | Benzylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21365 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000913 [mmHg] | |

| Record name | Benzylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21365 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

103-32-2 | |

| Record name | Benzylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanamine, N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanamine, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1FVH9A316 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Benzylaniline from Aniline and Benzyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-benzylaniline, a significant chemical intermediate in the pharmaceutical and dye industries. The primary focus is on the well-established method of reacting aniline (B41778) with benzyl (B1604629) chloride. This document details the underlying reaction mechanism, offers a step-by-step experimental protocol, and presents key quantitative data in a structured format.

Reaction Overview and Mechanism

The synthesis of benzylaniline from aniline and benzyl chloride is a classic example of N-alkylation of an amine. The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the aniline molecule acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. The reaction is typically carried out in the presence of a weak base to neutralize the hydrochloric acid formed as a byproduct, which also prevents the protonation of the aniline starting material.

A common side reaction is the further alkylation of the desired N-benzylaniline product to form dithis compound.[1] To minimize this, an excess of aniline is often used.[1]

Experimental Protocol

The following protocol is adapted from a well-established procedure for the synthesis of this compound.[1]

Materials and Equipment

| Reagent/Equipment | Specifications |

| Aniline | 372 g (4 moles) |

| Benzyl Chloride | 127 g (1 mole), freshly distilled |

| Sodium Bicarbonate | 105 g (1.25 moles) |

| Water | 100 cc |

| Saturated Salt Solution | As needed |

| Anhydrous Sodium Sulfate (B86663) | ~20 g |

| Ligroin (b.p. 85-90°C) | ~100 cc for recrystallization |

| 1500-cc Flask | With reflux condenser, mechanical stirrer, and separatory funnel |

| Steam Bath | |

| Filtration Apparatus | (suction) |

| Distillation Apparatus | (reduced pressure) |

Procedure

-

Reaction Setup: In a 1500-cc flask equipped with a reflux condenser, mechanical stirrer, and a separatory funnel, combine 372 g (4 moles) of aniline, 105 g (1.25 moles) of sodium bicarbonate, and 100 cc of water.[1]

-

Addition of Benzyl Chloride: Heat the mixture to 90-95°C on a steam bath while maintaining vigorous stirring. Slowly add 127 g (1 mole) of freshly distilled benzyl chloride from the separatory funnel over a period of 1.5 to 2 hours.[1]

-

Reaction Completion: Continue heating and stirring for a total of four hours to ensure the reaction goes to completion.[1]

-

Work-up:

-

Cool the reaction mixture and filter with suction.[1]

-

Separate the organic layer from the aqueous layer.[1]

-

Wash the organic layer with a saturated salt solution to facilitate a cleaner separation.[1]

-

Dry the organic layer by shaking with approximately 20 g of anhydrous sodium sulfate and filter again with suction.[1]

-

-

Purification:

-

Remove the excess aniline by distillation under reduced pressure. Aniline will distill at 81°C/12 mm Hg.[1]

-

After the aniline has been removed, the temperature will rise to the boiling point of this compound. Collect the this compound fraction at 178-180°C/12 mm Hg.[1]

-

The product will solidify upon cooling.[1]

-

-

Recrystallization (Optional):

Quantitative Data

The following table summarizes the key quantitative data from the described experimental protocol.[1]

| Parameter | Value |

| Reactant Molar Ratios | |

| Aniline : Benzyl Chloride | 4 : 1 |

| Sodium Bicarbonate : Benzyl Chloride | 1.25 : 1 |

| Reaction Conditions | |

| Temperature | 90-95°C |

| Reaction Time | 4 hours |

| Yields | |

| Recovered Aniline | 250-260 g (89-92% of theoretical amount) |

| This compound Yield | 155-160 g (85-87% based on benzyl chloride) |

| Product Characteristics | |

| Melting Point (crude) | 33-36°C |

| Melting Point (recrystallized) | 36°C |

| Boiling Point | 178-180°C at 12 mm Hg |

| Appearance | Practically colorless solid upon cooling |

Alternative Synthetic Routes

While the reaction of aniline and benzyl chloride is a common method, other synthetic strategies exist for the preparation of N-benzylaniline. These include:

-

Reductive Amination: The reaction of aniline with benzaldehyde (B42025) followed by reduction.[1]

-

Reaction with Benzyl Alcohol: Aniline can be reacted with benzyl alcohol, often in the presence of a catalyst.[2]

-

Catalytic Methods: Various catalysts, including those based on palladium and nickel, have been developed to facilitate the N-alkylation of anilines with alcohols, offering potentially greener and more efficient routes.[3][4]

Conclusion

The synthesis of this compound from aniline and benzyl chloride is a robust and well-documented procedure. By carefully controlling the reaction conditions, particularly the stoichiometry of the reactants, a good yield of the desired product can be obtained. The detailed protocol and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development. For large-scale industrial applications, exploring more modern catalytic methods may offer advantages in terms of efficiency and sustainability.

References

N-Benzylaniline: A Core Scaffold for Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylaniline, a secondary aromatic amine, serves as a pivotal structural motif in the landscape of medicinal chemistry and drug discovery. Its unique combination of aromatic rings linked by a flexible methylene (B1212753) bridge provides a versatile scaffold for the design of novel therapeutic agents. This technical guide offers a comprehensive overview of N-Benzylaniline, encompassing its fundamental physicochemical properties, synthesis methodologies, and its burgeoning role in the development of anticancer and antimicrobial agents. Detailed experimental protocols and an exploration of its interaction with key biological pathways are provided to empower researchers in their quest for next-generation therapeutics.

Core Physicochemical Properties

N-Benzylaniline, also known as N-phenylbenzylamine, is characterized by the following key identifiers and properties.

| Property | Value | Reference |

| CAS Number | 103-32-2 | [1][2][3][4][5] |

| Molecular Formula | C₁₃H₁₃N | [1][2][3] |

| Molecular Weight | 183.25 g/mol | [1][2][5] |

| Appearance | Light yellow to brown solid or liquid | [2] |

| Melting Point | 35-38 °C | |

| Boiling Point | 306-307 °C | |

| Density | 1.061 g/mL at 25 °C |

Synthesis of N-Benzylaniline and Its Derivatives

The synthesis of N-Benzylaniline and its substituted analogs can be achieved through several established methods. The classical approach involves the reaction of aniline (B41778) with benzyl (B1604629) chloride. More contemporary methods focus on catalytic N-alkylation, offering improved yields and milder reaction conditions.

Experimental Protocol: Reductive Amination for N-Benzylaniline Derivative Synthesis

This protocol describes a general two-step method for synthesizing N-benzylaniline derivatives, which involves the formation of a Schiff base followed by reduction.

Materials:

-

Substituted aniline

-

Substituted benzaldehyde (B42025)

-

Ethanol (B145695) (absolute)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Methanol

-

Glacial acetic acid (catalyst)

Procedure:

Step 1: Schiff Base Formation

-

Dissolve equimolar amounts of the substituted aniline and substituted benzaldehyde in a minimal volume of absolute ethanol in a round-bottom flask.

-

Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature to allow the Schiff base product to crystallize.

-

Collect the solid product by filtration, wash with cold ethanol, and dry.

Step 2: Reduction to N-Benzylaniline Derivative

-

Suspend the synthesized Schiff base in methanol.

-

Cool the mixture in an ice bath and add sodium borohydride portion-wise with stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-benzylaniline derivative.

-

The crude product can be further purified by column chromatography or recrystallization.

Therapeutic Applications and Biological Activity

The N-benzylaniline scaffold is a privileged structure in drug discovery, with its derivatives exhibiting a wide range of biological activities, most notably as anticancer and antimicrobial agents.

Anticancer Activity

Derivatives of N-benzylaniline have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the modulation of critical signaling pathways and cellular processes, including the inhibition of tubulin polymerization and the NF-κB signaling pathway.

Quantitative Data: Anticancer Activity of N-Benzylaniline Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4-Methyl-N-(3,4,5-trimethoxybenzyl)aniline hydrochloride | Various | 3.5 (for tubulin polymerization inhibition) | [5] |

| N-Benzylideneaniline | HT-29 (Colon) | 32.1 |

Antimicrobial Activity

N-benzylaniline derivatives have also emerged as promising candidates for the development of new antimicrobial agents, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Quantitative Data: Antimicrobial Activity of N-Benzylaniline Derivatives

| Compound | Microorganism | MIC (mg/L) | Reference |

| Compound 4k (a specific N-benzylaniline derivative) | S. aureus and MRSA | 0.5 | [3] |

Signaling Pathways and Mechanisms of Action

Inhibition of Tubulin Polymerization

Certain N-benzylaniline derivatives act as antimitotic agents by inhibiting the polymerization of tubulin, a crucial protein for microtubule formation and cell division. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.

Caption: Inhibition of tubulin polymerization by N-benzylaniline derivatives.

Modulation of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation, cell survival, and proliferation, and its dysregulation is implicated in many cancers. Some N-benzylaniline derivatives have been shown to inhibit this pathway, contributing to their anticancer effects.

Caption: Inhibition of the NF-κB signaling pathway by N-benzylaniline derivatives.

Experimental Protocols for Biological Evaluation

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line (e.g., HT-29)

-

Complete cell culture medium

-

N-benzylaniline derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the N-benzylaniline derivative and incubate for another 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Tubulin Polymerization Inhibition Assay (Fluorescence-based)

This assay measures the effect of compounds on the in vitro polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin

-

General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution

-

Glycerol

-

Fluorescent reporter (e.g., DAPI)

-

N-benzylaniline derivative

-

96-well black plates

-

Fluorescence plate reader with temperature control

Procedure:

-

Prepare a tubulin master mix on ice containing tubulin, general tubulin buffer, GTP, glycerol, and the fluorescent reporter.

-

Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization by adding the cold tubulin master mix to each well.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity (e.g., excitation ~360 nm, emission ~450 nm) over time.

-

Plot the fluorescence intensity versus time to obtain polymerization curves and determine the inhibitory effect of the compound.

Caption: General experimental workflow for the development of N-benzylaniline derivatives.

Conclusion

N-Benzylaniline represents a valuable and enduring scaffold in the field of drug discovery. Its synthetic tractability and the diverse biological activities of its derivatives, particularly in oncology and infectious diseases, underscore its importance. This technical guide provides a foundational resource for researchers, offering detailed protocols and insights into the mechanisms of action that will facilitate the rational design and development of novel N-benzylaniline-based therapeutic agents. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. theaspd.com [theaspd.com]

- 3. N-Benzylanilines as Fatty Acid Synthesis Inhibitors against Biofilm-related Methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jetir.org [jetir.org]

- 5. Synthesis and evaluation of a series of benzylaniline hydrochlorides as potential cytotoxic and antimitotic agents acting by inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Benzylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, specific quantitative solubility data for benzylaniline in various organic solvents is not extensively documented in publicly available literature. This guide provides a comprehensive overview of its qualitative solubility, outlines the standard experimental protocols to determine quantitative solubility, and presents relevant metabolic pathways and workflows crucial for research and drug development.

Introduction

This compound (N-phenylbenzylamine) is an N-alkylated aromatic amine that serves as a key structural motif in various chemical and pharmaceutical applications. Its physicochemical properties, particularly its solubility, are fundamental to its handling, reaction kinetics, purification, and formulation. For drug development professionals, understanding the solubility of this compound and its derivatives is critical, as it directly impacts bioavailability, dosage form design, and the overall efficacy of a potential therapeutic agent.[1] This technical guide offers an in-depth look at the solubility of this compound in common organic solvents like alcohols and ethers, provides detailed experimental methodologies for its determination, and visualizes key related processes.

Solubility Profile of this compound

The solubility of a compound is dictated by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. This compound possesses both a nonpolar benzene (B151609) ring and a benzyl (B1604629) group, and a polar secondary amine group capable of acting as a hydrogen bond acceptor. This amphiphilic nature results in a nuanced solubility profile.

Qualitative Solubility Data

Existing literature and chemical supplier safety data sheets (SDS) consistently describe this compound's solubility in qualitative terms. It is generally characterized as soluble in alcohols and ethers while being insoluble in water.[2][3][4][5]

| Solvent Class | Solvent Name | IUPAC Name | Qualitative Solubility | Reference |

| Alcohol | Alcohol (general) | - | Soluble | [2][3][4] |

| Methanol | Methanol | Soluble | [6] | |

| Ether | Diethyl Ether | Ethoxyethane | Soluble | [2][3] |

| Halogenated | Chloroform | Trichloromethane | Soluble | [2] |

| Aqueous | Water | Water | Insoluble | [2][3][5] |

Illustrative Quantitative Solubility Table

To aid researchers in documenting their findings, the following table serves as a template for presenting experimentally determined quantitative solubility data. It is crucial to determine this data empirically for the specific solvent systems and conditions (e.g., temperature, pH) relevant to a given application.

| Solvent Class | Solvent Name | IUPAC Name | Solubility (mg/mL) at 25°C | Molar Solubility (mol/L) at 25°C | Notes |

| Protic Solvents | Methanol | Methanol | Data to be determined | Data to be determined | High solubility expected due to hydrogen bonding. |

| Ethanol | Ethanol | Data to be determined | Data to be determined | High solubility expected. | |

| Isopropanol | Propan-2-ol | Data to be determined | Data to be determined | Moderate to high solubility expected. | |

| Ethereal Solvents | Diethyl Ether | Ethoxyethane | Data to be determined | Data to be determined | Good solubility expected. |

| Tetrahydrofuran (THF) | Oxolane | Data to be determined | Data to be determined | Good solubility expected. | |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | Sulfinylbis(methane) | >100[7] | >0.546[7] | High solubility, common for stock solutions. |

| Nonpolar | Hexane | Hexane | Data to be determined | Data to be determined | Very low to negligible solubility expected. |

Experimental Protocols for Solubility Determination

Accurate solubility measurement is essential. The two primary methods used in drug development are thermodynamic (equilibrium) solubility and kinetic solubility assessment.[1]

Thermodynamic (Equilibrium) Solubility Assay: Shake-Flask Method

This method is considered the gold standard for determining the true solubility of a compound at equilibrium and is critical for formulation development.[8]

Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (e.g., ethanol, diethyl ether)

-

Analytical balance

-

Glass vials with screw caps

-

Temperature-controlled shaker or rotator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another quantitative analytical method.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials (this ensures saturation). A visible amount of undissolved solid should remain at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker (e.g., at 25°C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to let the excess solid settle.

-

Sample Filtration: Carefully withdraw a sample from the supernatant using a syringe. Attach a syringe filter to remove any undissolved microcrystals and dispense the clear filtrate into a clean vial.

-

Quantification: Dilute the filtrate with a suitable mobile phase or solvent and analyze the concentration of this compound using a pre-validated HPLC method or other quantitative technique.

-

Data Reporting: The determined concentration is reported as the thermodynamic solubility, typically in mg/mL or mol/L.

Kinetic Solubility Assay

This high-throughput method is often used in the early stages of drug discovery to quickly assess the solubility of compounds upon their addition from a concentrated DMSO stock into an aqueous or buffer system.[1][10] While less common for pure organic solvents, the principle can be adapted.

Objective: To determine the concentration at which this compound precipitates when added from a concentrated stock solution into a solvent system.

Materials:

-

High-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).[7]

-

96-well microplates.

-

Automated liquid handler or multichannel pipettes.

-

Plate reader capable of detecting light scattering (nephelometry) or turbidity.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO.[7]

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

-

Solvent Addition: To each well, rapidly add a specified volume of the target organic solvent to initiate potential precipitation.

-

Incubation and Measurement: Incubate the plate at a controlled temperature for a set period (e.g., 1-2 hours). Measure the turbidity or light scattering in each well using a plate reader.

-

Data Analysis: The kinetic solubility is defined as the concentration at which the first sign of precipitation (a significant increase in turbidity) is observed.[9]

Visualization of Related Pathways and Workflows

Metabolic Pathways of this compound

In a drug development context, understanding a compound's metabolism is as crucial as its solubility. N-benzyl-substituted anilines are known to be metabolized in vitro by microsomal enzymes primarily found in the liver.[11] The main metabolic routes include N-debenzylation and aniline-ring hydroxylation.[11]

Logical Workflow for Solubility Assessment

A structured workflow ensures that solubility is assessed efficiently throughout the research and development process. This begins with high-throughput screening and progresses to more definitive, resource-intensive studies for promising candidates.[8]

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. N-Benzylaniline = 99 103-32-2 [sigmaaldrich.com]

- 3. N-苄基苯胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. This compound(103-32-2)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]

- 6. 4-BENZYLANILINE CAS#: 1135-12-2 [m.chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzylaniline

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for benzylaniline. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation and characterization of molecules. This document presents detailed spectral data, experimental protocols for data acquisition, and a logical workflow for the NMR analysis process.

Molecular Structure of this compound

This compound consists of a benzyl (B1604629) group attached to the nitrogen atom of an aniline (B41778) molecule. The numbering of the carbon and hydrogen atoms is crucial for the assignment of NMR signals.

Figure 1. Chemical structure of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented below was acquired in deuterated chloroform (B151607) (CDCl₃) on a 300 MHz spectrometer.[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.44-7.32 | m | - | 5H | Phenyl-H (benzyl group) |

| 7.22 | t | 8.0 | 2H | meta-H (aniline ring) |

| 6.76 | t | 7.3 | 1H | para-H (aniline ring) |

| 6.68 | d | 8.0 | 2H | ortho-H (aniline ring) |

| 4.38 | s | - | 2H | -CH₂- |

| 4.06 | s (broad) | - | 1H | -NH- |

Key: s = singlet, d = doublet, t = triplet, m = multiplet

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule. The following data was also obtained in CDCl₃ on a 300 MHz instrument.[1]

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 148.2 | C | C-N (aniline ring) |

| 139.5 | C | Quaternary C (benzyl group) |

| 129.3 | CH | meta-C (aniline ring) |

| 128.6 | CH | Phenyl-C (benzyl group) |

| 127.5 | CH | Phenyl-C (benzyl group) |

| 127.2 | CH | Phenyl-C (benzyl group) |

| 117.6 | CH | para-C (aniline ring) |

| 112.9 | CH | ortho-C (aniline ring) |

| 48.4 | CH₂ | -CH₂- |

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a sample like this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

-

Transfer the solution into a standard 5 mm NMR tube using a pipette.

-

Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample gauge to adjust the depth correctly.

-

Insert the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve a high level of homogeneity, which is indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

For ¹H NMR:

- Set the spectral width to an appropriate range (e.g., -2 to 12 ppm).

- Set the number of scans (e.g., 8 or 16 scans for a concentrated sample).

- Set the relaxation delay (e.g., 1-2 seconds).

- Acquire the Free Induction Decay (FID).

-

For ¹³C NMR:

- Set the spectral width (e.g., 0 to 220 ppm).

- Use a proton-decoupled pulse sequence.

- Set a sufficient number of scans to achieve a good signal-to-noise ratio (this can range from hundreds to thousands of scans depending on the sample concentration).

- Set an appropriate relaxation delay (e.g., 2 seconds).

- Acquire the FID.

3. Data Processing:

-

Apply a Fourier transform to the acquired FID to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak is referenced to δ 7.26 ppm for ¹H NMR and δ 77.16 ppm for ¹³C NMR.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the peak multiplicities and coupling constants in the ¹H spectrum.

-

Identify and list the chemical shifts of the peaks in the ¹³C spectrum.

Visualization of the NMR Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to the final analysis of the NMR data.

References

An In-Depth Spectroscopic Investigation of Benzylaniline: A Technical Guide to FT-IR and Raman Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Raman spectroscopic analysis of N-Benzylaniline. N-Benzylaniline, an N-alkylated derivative of aniline, serves as a significant molecule in various chemical syntheses. Understanding its vibrational properties through FT-IR and Raman spectroscopy is crucial for its characterization, identification, and quality control in research and pharmaceutical development. This document details the experimental protocols, presents a thorough analysis of the vibrational spectra, and offers a comparative summary of the observed and theoretically calculated vibrational frequencies.

Introduction to Vibrational Spectroscopy of Benzylaniline

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. These techniques are complementary, and their combined application offers a more complete understanding of the molecular structure.[1][2] FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces changes in the dipole moment.[1] In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information about changes in the polarizability of the molecule's electron cloud.[3] For this compound (C₁₃H₁₃N), these techniques allow for the identification of characteristic functional groups and the elucidation of its structural features.[4][5]

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate spectroscopic analysis. The following sections outline the standard experimental protocols for obtaining FT-IR and Raman spectra of solid this compound.

The FT-IR spectrum of solid N-Benzylaniline is typically recorded using the potassium bromide (KBr) pellet technique to minimize interference from the sample matrix.[6][7]

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

N-Benzylaniline (solid, high purity)

-

FT-IR grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Sample holder

Procedure:

-

Sample Preparation: A small amount of N-Benzylaniline (approximately 1-2 mg) is mixed with about 200-300 mg of dry KBr powder in an agate mortar.[6] The mixture is thoroughly ground to a fine, homogeneous powder to reduce particle size and minimize light scattering.[6]

-

Pellet Formation: The powdered mixture is then transferred to a pellet-forming die and pressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[6]

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. A background spectrum of the empty sample compartment is recorded to correct for atmospheric H₂O and CO₂. The sample spectrum is then recorded in the mid-IR range, typically from 4000 to 400 cm⁻¹.[4][6] To improve the signal-to-noise ratio, multiple scans (e.g., 32) are co-added.[6]

-

Data Analysis: The resulting spectrum is processed, which may include baseline correction and smoothing. The absorption bands are then identified and assigned to their corresponding molecular vibrations.[6]

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. plus.ac.at [plus.ac.at]

- 4. researchgate.net [researchgate.net]

- 5. N-Benzylaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. This compound | C13H13N | CID 66028 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Structural Nuances of N-Benzylaniline: A Crystallographic and Geometric Deep Dive

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure and molecular geometry of N-Benzylaniline, a key N-alkylated aniline (B41778) derivative. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth data and methodologies to support further research and application.

Crystal Structure and Molecular Geometry

The crystal structure of N-Benzylaniline (C₁₃H₁₃N) has been determined by single-crystal X-ray diffraction, revealing a monoclinic system.[1][2] The asymmetric unit of N-Benzylaniline contains two independent molecules.[1][2]

The nitrogen atom in both molecules exhibits a nearly planar geometry, with the sum of the angles around the nitrogen atoms being 358° and 359°, respectively.[1][2] A notable feature of the molecular conformation is the orientation of the two phenyl rings, which are nearly perpendicular to each other. The dihedral angles between the least-squares planes of the aromatic rings are 80.76(4)° and 81.40(4)° in the two independent molecules.[1][2]

In the crystal lattice, the molecules are connected through N—H⋯Cg interactions, forming infinite chains along the crystallographic b-axis.[1][2]

Table 1: Crystal Data and Structure Refinement for N-Benzylaniline[1][2]

| Parameter | Value |

| Empirical Formula | C₁₃H₁₃N |

| Formula Weight | 183.24 |

| Temperature | 200 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 18.8185 (6) Å |

| b | 5.7911 (2) Å |

| c | 19.3911 (7) Å |

| α | 90° |

| β | 103.338 (1)° |

| γ | 90° |

| Volume | 2056.24 (12) ų |

| Z | 8 |

| Calculated Density | 1.184 Mg/m³ |

| Absorption Coefficient | 0.07 mm⁻¹ |

| F(000) | 784 |

| Data Collection | |

| Diffractometer | Bruker APEXII CCD |

| Reflections Collected | 18958 |

| Independent Reflections | 4929 [R(int) = 0.038] |

| Refinement | |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 4929 / 0 / 261 |

| Goodness-of-fit on F² | 1.04 |

| Final R indices [I>2σ(I)] | R1 = 0.044, wR2 = 0.118 |

| R indices (all data) | R1 = 0.054, wR2 = 0.124 |

Table 2: Selected Bond Lengths and Angles for N-Benzylaniline[2]

| Bond | Length (Å) | Angle | Degree (°) |

| N1—C11 | 1.3823 (14) | C11—N1—C1 | 124.54 (11) |

| N1—C1 | 1.4375 (15) | ||

| C24—C25 | 1.3743 (18) |

Note: The provided data is a selection of geometric parameters. For a complete list, please refer to the cited crystallographic information file.

Experimental Protocols

The determination of the crystal structure of N-Benzylaniline involved the following key experimental stages:

2.1. Crystal Growth: Single crystals of N-Benzylaniline suitable for X-ray diffraction were obtained. While the specific method for this compound is not detailed in the provided references, typical methods include slow evaporation from a suitable solvent.

2.2. Data Collection: A single crystal of N-Benzylaniline with dimensions 0.60 × 0.33 × 0.13 mm was mounted on a Bruker APEXII CCD diffractometer.[1] The data was collected at a temperature of 200 K using Mo Kα radiation (λ = 0.71073 Å).[1][2]

2.3. Structure Solution and Refinement: The crystal structure was solved using direct methods with the SHELXS97 program.[1] The refinement was carried out by full-matrix least-squares on F² using the SHELXL97 program.[1] Carbon-bound hydrogen atoms were placed in calculated positions and refined using a riding model. The nitrogen-bound hydrogen atoms were located in a difference Fourier map and refined freely.[1]

Visualizations

Logical Workflow for Crystal Structure Determination

Caption: A flowchart illustrating the key stages in the experimental determination of the crystal structure of N-Benzylaniline.

References

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of Benzylaniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive health and safety information for the handling of Benzylaniline (CAS No. 103-32-2) in a laboratory setting. Given the limited availability of specific quantitative toxicological data for this compound, this guide also incorporates information from structurally related compounds to provide a thorough assessment of potential hazards. All personnel should review this document in conjunction with the official Safety Data Sheet (SDS) provided by the supplier before commencing any work with this chemical.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound[1]:

-

Skin Irritation (Category 2): Causes skin irritation.[1]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

Signal Word: Warning[1]

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.

Precautionary Statements: A comprehensive list of precautionary statements can be found in the supplier's Safety Data Sheet. Key recommendations include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₃N | [1] |

| Molecular Weight | 183.25 g/mol | [1] |

| Appearance | Colorless to pale yellow solid or liquid | [2] |

| Melting Point | 35-38 °C | |

| Boiling Point | 306-307 °C | |

| Density | 1.061 g/mL at 25 °C | |

| Solubility | Insoluble in water. Soluble in alcohol, chloroform, and diethyl ether. | |

| Vapor Pressure | 0.000743 mmHg at 25°C |

Toxicological Information

Direct quantitative toxicological data for this compound is limited. The toxicological properties of this substance have not been fully investigated[3]. The available data and information on related compounds are summarized below.

| Toxicity Data | Value | Species | Source(s) |

| Acute Dermal LD50 | > 2000 mg/kg | Rabbit | [4] |

| Acute Oral LD50 (Benzylamine) | 1130 mg/kg | Rat | [5] |

| Acute Oral LD50 (Aniline) | 442 - 930 mg/kg | Rat (male) | [6] |

| Acute Dermal LD50 (Aniline) | 1540 mg/kg | Rabbit | [6] |

| Acute Inhalation LC50 (Aniline) | 1.86 - 3.3 mg/L (4 hours) | Rat | [6] |

Note: The data for Benzylamine and Aniline are provided for informational purposes due to structural similarities. However, the toxicological profiles may differ significantly.

Occupational Exposure Limits (OELs): No specific occupational exposure limits (e.g., PEL, TLV) have been established for this compound. It is imperative to handle this chemical with care and to keep exposure to the lowest possible level.

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when working with this compound.

4.1. Engineering Controls:

-

All work with this compound should be conducted in a properly functioning chemical fume hood.

-

An eyewash station and a safety shower must be readily accessible in the immediate work area.

4.2. Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles or a face shield are required.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Consult the glove manufacturer's specifications for breakthrough time and permeation rates. A lab coat or chemical-resistant apron must be worn.

-

Respiratory Protection: If there is a risk of generating dust or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

4.3. General Handling Procedures:

-

Avoid all personal contact, including inhalation of dust or vapors[7].

-

Do not eat, drink, or smoke in areas where this compound is handled or stored.

-

Wash hands thoroughly after handling the chemical.

-

Keep containers tightly closed when not in use.

4.4. Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials, such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides[3].

-

Store in a tightly sealed and properly labeled container.

First Aid and Emergency Procedures

5.1. First Aid Measures:

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[3].

-

Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention[3].

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3].

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention[3].

5.2. Accidental Release Measures:

-

Evacuate the area and prevent entry of unnecessary personnel.

-

Wear appropriate personal protective equipment (PPE) as described in Section 4.2.

-

For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, labeled container for disposal.

-

For large spills, contain the spill and prevent it from entering drains or waterways. Contact environmental health and safety personnel for assistance with cleanup.

5.3. Fire-Fighting Measures:

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Emits toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides under fire conditions.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols for Hazard Assessment

The following are summaries of standard OECD guidelines for assessing the skin and eye irritation potential of a chemical like this compound. These tests should only be performed by trained professionals in accredited facilities.

6.1. OECD Guideline 404: Acute Dermal Irritation/Corrosion

This guideline describes a procedure for assessing the potential of a substance to cause skin irritation or corrosion.

-

Principle: A small amount of the test substance is applied to the shaved skin of an albino rabbit. The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

-

Methodology:

-

A single animal is initially used.

-

Approximately 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small patch of skin (approximately 6 cm²).

-

The treated area is covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.

-

After exposure, the patch is removed, and the skin is cleaned.

-

Dermal reactions are graded and recorded at 1, 24, 48, and 72 hours after patch removal.

-

If the initial test does not show corrosive effects, the test is confirmed on additional animals.

-

6.2. OECD Guideline 405: Acute Eye Irritation/Corrosion

This guideline details the procedure for evaluating the potential of a substance to cause eye irritation or corrosion.

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an albino rabbit. The other eye serves as an untreated control. The eyes are examined for lesions of the cornea, iris, and conjunctiva.

-

Methodology:

-

A single animal is used for the initial test.

-

A dose of 0.1 mL of a liquid or 0.1 g of a solid is instilled into the conjunctival sac of one eye.

-

The eyelids are gently held together for about one second.

-

The eye is examined and scored for irritation at 1, 24, 48, and 72 hours after application.

-

If corrosive effects are not observed, the test is confirmed on additional animals.

-

Visualized Workflows

The following diagrams illustrate key safety and emergency workflows for handling hazardous chemicals like this compound in a laboratory setting.

References

- 1. This compound | C13H13N | CID 66028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Candidate List of substances of very high concern for Authorisation - ECHA [echa.europa.eu]

- 3. This compound(103-32-2)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Benzylamine - Wikipedia [en.wikipedia.org]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

Thermodynamic properties of N-Benzylaniline at different temperatures

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of N-Benzylaniline. Due to a scarcity of publicly available experimental data for N-Benzylaniline, this document focuses on the established experimental methodologies for determining these properties. Furthermore, it presents thermodynamic data for the structurally related compounds, aniline (B41778) and benzylamine, to serve as a reference and illustrate the expected thermodynamic behavior. This guide is intended to be a valuable resource for researchers and professionals in drug development and materials science, providing the foundational knowledge required for the thermodynamic characterization of similar aromatic amines.

Introduction

N-Benzylaniline is an aromatic amine with applications in organic synthesis, including as a precursor for dyes and pharmaceuticals. A thorough understanding of its thermodynamic properties, such as heat capacity, enthalpy, entropy, and Gibbs free energy, is crucial for process optimization, reaction modeling, and safety assessments in its various applications. Thermodynamic data provides insights into the stability, reactivity, and phase behavior of a compound under different temperature and pressure conditions.

This guide outlines the principal experimental techniques employed to measure these fundamental properties and presents available data for the related compounds, aniline and benzylamine, to provide a comparative context.

Experimental Protocols for Determining Thermodynamic Properties

The determination of thermodynamic properties of organic compounds like N-Benzylaniline relies on a suite of well-established experimental techniques, primarily calorimetry and spectroscopy.

Calorimetry

Calorimetry is the science of measuring heat changes associated with chemical reactions or physical transitions.[1]

-

Differential Scanning Calorimetry (DSC): This is a widely used thermoanalytical technique where the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.[1] DSC is particularly useful for determining heat capacity (C_p), enthalpy of phase transitions (e.g., melting and boiling), and for studying thermal stability.

-

Experimental Procedure: A small, precisely weighed sample of the compound is placed in a sealed pan, and an empty pan is used as a reference. Both pans are heated or cooled at a controlled rate, and the differential heat flow to the sample is recorded. The heat capacity is calculated from the heat flow, the mass of the sample, and the heating rate.

-

-

Bomb Calorimetry: This technique is used to determine the standard enthalpy of combustion (Δ_c H°) of a substance.[1] The sample is combusted in a constant-volume vessel (the "bomb") with excess oxygen. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is measured.

-

Experimental Procedure: A known mass of the substance is placed in the bomb, which is then filled with high-pressure oxygen. The bomb is submerged in a known volume of water in an insulated container. The sample is ignited electrically, and the temperature change of the water is measured. The enthalpy of combustion is calculated from this temperature change and the heat capacity of the calorimeter system.

-

Spectroscopic Methods

Spectroscopic techniques can be used in conjunction with statistical mechanics to calculate thermodynamic properties from molecular vibrational frequencies.[2][3][4][5]

-

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These methods are used to determine the vibrational frequencies of a molecule. By analyzing the vibrational spectrum, it is possible to calculate the vibrational partition function, which is then used to compute the vibrational contributions to the thermodynamic properties like heat capacity, entropy, and enthalpy. A 2015 study analyzed the FT-IR and FT-Raman spectra of N-benzylaniline.[6]

Thermodynamic Data

Table 1: Physical Properties of N-Benzylaniline

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₃N | [2][3][4][5][7][8] |

| Molar Mass | 183.25 g/mol | [2][3][8] |

| Melting Point | 35-38 °C | [2][3][8][9] |

| Boiling Point | 306-307 °C | [2][8][9] |

| Density | 1.061 g/mL at 25 °C | [2][8][9] |

Thermodynamic Properties of Aniline

Aniline serves as a core structural component of N-Benzylaniline. Its thermodynamic properties have been more extensively studied.

Table 2: Thermodynamic Properties of Liquid Aniline (C₆H₅NH₂) at Different Temperatures

| Temperature (K) | Constant Pressure Heat Capacity (C_p) (J/mol·K) |

| 288 | 183.7 |

| 293 | 192.0 |

| 298.15 | 191.01 |

| 298.2 | 190.92 |

| 323 | 197.5 |

Source: NIST Chemistry WebBook[1][10][11]

Thermodynamic Properties of Benzylamine

Benzylamine represents the other key structural motif in N-Benzylaniline.

Table 3: Thermodynamic Properties of Liquid Benzylamine (C₆H₅CH₂NH₂) at Standard Conditions

| Property | Value | Temperature (K) | Source(s) |

| Constant Pressure Heat Capacity (C_p) | 207.18 J/mol·K | 298.15 | [12] |

| Standard Liquid Enthalpy of Combustion (Δ_c H°_liquid) | -4058 kJ/mol | 298.15 | [12] |

| Liquid Phase Enthalpy of Formation (Δ_f H°_liquid) | -41.3 kJ/mol | 298.15 | [12] |

Visualization of Methodologies and Thermodynamic Relationships

To clarify the experimental workflow and the fundamental relationships between thermodynamic properties, the following diagrams are provided.

Conclusion

This technical guide has outlined the standard experimental methodologies for determining the thermodynamic properties of N-Benzylaniline and has provided reference data from structurally similar compounds, aniline and benzylamine. While a comprehensive experimental dataset for N-Benzylaniline itself is currently lacking in the public domain, the protocols and comparative data presented herein offer a solid foundation for researchers and professionals who require such information for their work. The application of techniques such as Differential Scanning Calorimetry and Bomb Calorimetry, supplemented by spectroscopic methods, will be essential in generating the much-needed experimental thermodynamic data for N-Benzylaniline. Such data will undoubtedly contribute to a more profound understanding of its chemical behavior and facilitate its effective and safe utilization in various industrial and research settings.

References

- 1. Aniline [webbook.nist.gov]

- 2. N-苄基苯胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C13H13N | CID 66028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-Benzylaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.iucr.org [journals.iucr.org]

- 8. N-苄基苯胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. N-Benzylaniline [chembk.com]

- 10. Aniline [webbook.nist.gov]

- 11. Aniline [webbook.nist.gov]

- 12. Benzylamine [webbook.nist.gov]

Unveiling the Electronic Landscape of Benzylaniline: An In-depth Technical Guide to Electron Density and Electrostatic Potential Mapping

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron density distribution and electrostatic potential of benzylaniline, a molecule of significant interest in medicinal chemistry and materials science. By elucidating its electronic architecture, we can gain critical insights into its reactivity, intermolecular interactions, and potential applications in drug design and development. This document details both experimental and computational methodologies, presenting key quantitative data in a structured format and visualizing complex relationships for enhanced understanding.

Introduction: The Significance of this compound's Electronic Properties

This compound, an N-alkylated derivative of aniline (B41778), serves as a versatile scaffold in organic synthesis and is a constituent of various biologically active compounds. Its derivatives have been explored for their potential as cytotoxic and antimitotic agents that inhibit tubulin polymerization. The efficacy and interaction of such molecules with biological targets are fundamentally governed by their electronic properties. The distribution of electrons within the molecule, characterized by the electron density, and the resulting electrostatic potential (ESP) are paramount in dictating non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition and binding affinity at receptor sites.

This guide will delve into the experimental and theoretical approaches used to map these electronic features, providing a detailed understanding of the molecular structure, reactivity, and potential for rational drug design.

Methodologies for Determining Electron Density and Electrostatic Potential

The electronic characteristics of this compound can be elucidated through a combination of experimental techniques and computational modeling.

Experimental Protocol: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful experimental technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, from which electron density distribution can be inferred.

Experimental Procedure:

-

Crystal Growth: High-quality single crystals of this compound are grown, typically from a suitable solvent by slow evaporation.

-

Data Collection: A selected crystal is mounted on a diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. For the crystallographic study of this compound, data was collected on a Bruker APEXII CCD diffractometer.[1]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods and then refined using full-matrix least-squares on F². For this compound, the structure was solved by structure-invariant direct methods. Carbon-bound hydrogen atoms were placed in calculated positions, while nitrogen-bound hydrogen atoms were located on a difference Fourier map and refined freely.[1]

The workflow for single-crystal X-ray diffraction is illustrated in the diagram below.

Figure 1: Workflow for determining the crystal structure and electron density of this compound via X-ray diffraction.

Computational Protocol: Density Functional Theory (DFT)

Computational chemistry, particularly Density Functional Theory (DFT), offers a theoretical framework to investigate the electronic structure and properties of molecules. DFT calculations can provide detailed information on electron density, electrostatic potential, and molecular orbitals.[2][3]

Computational Details:

-

Software: The DFT computations for this compound were performed using the Gaussian 03 program package.[2]

-

Method and Basis Set: The calculations were carried out using the Becke 3–Lee–Yang–Parr (B3LYP) functional with the 6-311++G(d,p) basis set.[2][3] This combination is widely used and provides a good balance between accuracy and computational cost for organic molecules.

-

Geometry Optimization: The molecular geometry of this compound was fully optimized to find the minimum energy conformation.

-

Property Calculations: Following geometry optimization, various electronic properties were calculated, including:

-

Mulliken Atomic Charges: To quantify the partial charge distribution on each atom.[2]

-

Molecular Electrostatic Potential (MESP): To identify the electron-rich and electron-poor regions of the molecule.[2][3]

-

Frontier Molecular Orbitals (HOMO-LUMO): To understand the molecule's chemical reactivity and electronic transitions.[2]

-

The logical relationship between these computational steps and the derived properties is depicted below.

Figure 2: The logical flow from DFT calculations to the prediction of this compound's chemical properties.

Data Presentation and Analysis

The following tables summarize the key quantitative data obtained from both experimental and computational studies on this compound.

Geometric Parameters: Bond Lengths and Angles

The molecular geometry provides the foundational framework for understanding the electronic properties. The experimental values are derived from single-crystal X-ray diffraction, while the theoretical values are from DFT calculations.

Table 1: Selected Bond Lengths of this compound (Å)

| Bond | Experimental (X-ray)[1] | Theoretical (DFT)[2] |

| C-N (aniline ring) | 1.419 | 1.402 |

| C-N (benzyl group) | 1.458 | 1.463 |

| N-H | 0.90 | 1.015 |

| C-C (aniline ring avg.) | 1.383 | 1.396 |

| C-C (benzyl ring avg.) | 1.382 | 1.395 |

| C-C (bridge) | 1.507 | 1.512 |

Table 2: Selected Bond Angles of this compound (°)

| Angle | Experimental (X-ray)[1] | Theoretical (DFT)[2] |

| C-N-C | 124.5 | 124.3 |

| C-N-H | 117.0 | 115.8 |

| C-N-C (sum of angles at N) | ~358-359 | 359.9 |

The near-planar geometry at the nitrogen atom, as indicated by the sum of bond angles close to 360°, suggests sp² hybridization and delocalization of the nitrogen lone pair into the aniline ring.[1]

Electron Distribution: Mulliken Atomic Charges

Mulliken population analysis provides a method for estimating the partial atomic charges, offering a picture of the charge distribution within the molecule.

Table 3: Mulliken Atomic Charges of Selected Atoms in this compound (DFT)

| Atom | Atomic Charge (e)[2] |

| N1 | -0.738 |

| C2 (aniline, attached to N) | 0.221 |

| C8 (benzyl, attached to N) | -0.283 |

| H15 (attached to N) | 0.366 |

| C9-C14 (benzyl ring avg.) | -0.15 to -0.25 |

| C3-C7 (aniline ring avg.) | -0.20 to -0.30 |

The nitrogen atom carries a significant negative charge, as expected from its high electronegativity. The hydrogen atom attached to the nitrogen is consequently acidic, carrying a positive charge.

Molecular Electrostatic Potential (MESP)

The MESP map is a visual representation of the electrostatic potential on the electron density surface. It is a valuable tool for identifying regions of a molecule that are attractive to electrophiles (negative potential, electron-rich) or nucleophiles (positive potential, electron-poor).

In this compound, the MESP analysis reveals that the most negative potential is localized around the nitrogen atom due to its lone pair of electrons and high electronegativity. This region is therefore the primary site for electrophilic attack. The hydrogen atom of the N-H group exhibits a region of positive potential, making it a potential hydrogen bond donor. The π-systems of the aromatic rings also show regions of negative potential above and below the plane of the rings, which can participate in π-π stacking and interactions with cations.

Frontier Molecular Orbitals: HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Table 4: Frontier Molecular Orbital Energies of this compound (DFT)

| Parameter | Energy (a.u.)[2] | Energy (eV) |

| HOMO | -0.19097 | -5.196 |

| LUMO | -0.00882 | -0.240 |

| HOMO-LUMO Gap (ΔE) | 0.18215 | 4.956 |

The HOMO is primarily localized on the aniline ring and the nitrogen atom, indicating that this is the region from which an electron is most likely to be donated in a chemical reaction.[2] The LUMO is predominantly distributed over the benzyl (B1604629) ring.[2] The relatively large HOMO-LUMO gap suggests that this compound is a moderately stable molecule. The nature of the HOMO-LUMO transition implies an electron density transfer from the aniline ring to the benzyl ring upon electronic excitation.[2]

Implications for Drug Development

A detailed understanding of the electron density and electrostatic potential of this compound provides a rational basis for the design of new therapeutic agents.

-

Structure-Activity Relationships (SAR): The electronic properties can be correlated with biological activity. For instance, modifying substituents on the aromatic rings can alter the electron density at the nitrogen atom and the overall electrostatic potential, thereby modulating the binding affinity to a target protein.

-

Receptor Binding: The MESP map can be used to predict how this compound derivatives will interact with a receptor's binding site. The electron-rich nitrogen and aromatic rings are likely to interact with electron-deficient regions or form hydrogen bonds in the active site.

-

Metabolic Stability: The reactive sites identified through MESP and HOMO-LUMO analysis can indicate potential sites of metabolic transformation. This knowledge can be used to design molecules with improved metabolic stability.

Conclusion

This technical guide has provided a detailed examination of the electron density and electrostatic potential of this compound, integrating experimental data from X-ray diffraction with theoretical insights from DFT calculations. The quantitative data on molecular geometry, atomic charges, and frontier molecular orbitals, coupled with the qualitative understanding from the molecular electrostatic potential map, offers a comprehensive picture of the electronic landscape of this important molecule. This information is invaluable for researchers and scientists in the field of drug development, providing a solid foundation for the rational design of novel this compound-based therapeutic agents with enhanced efficacy and specificity.

References

Methodological & Application

Application Notes and Protocols: Benzylaniline as a Precursor in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of benzylaniline and its derivatives as precursors in the synthesis of two distinct classes of pharmaceutically active compounds: novel antibacterial agents targeting methicillin-resistant Staphylococcus aureus (MRSA) and potent antimitotic agents for cancer therapy.

Introduction

This compound, a secondary amine, serves as a versatile scaffold in medicinal chemistry. Its structural framework allows for a wide range of substitutions on both the benzyl (B1604629) and aniline (B41778) rings, enabling the fine-tuning of physicochemical properties and biological activity. This adaptability has led to the development of this compound derivatives with significant therapeutic potential. This document will detail the synthesis, quantitative data, and experimental protocols for two key applications of this compound precursors.

Application 1: N-Benzylaniline Derivatives as Antibacterial Agents

N-benzylaniline derivatives have emerged as a promising class of antibacterial agents, particularly effective against Gram-positive bacteria, including multidrug-resistant strains like MRSA. Their mechanism of action involves the inhibition of the bacterial fatty acid synthesis (FASII) pathway, a critical process for bacterial membrane biogenesis.

Mechanism of Action: Inhibition of Fatty Acid Synthesis

The primary target of these N-benzylaniline derivatives is the enoyl-acyl carrier protein (ACP) reductase (FabI), an essential enzyme in the bacterial FASII pathway. By inhibiting FabI, these compounds disrupt the elongation cycle of fatty acid synthesis, leading to bacterial growth inhibition and cell death. The general pathway is illustrated below.

Application of Benzylaniline Derivatives as Corrosion Inhibitors for Steel

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion of steel is a significant industrial challenge, leading to structural degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Among these, Benzylaniline derivatives have emerged as a promising class of inhibitors due to their facile synthesis, inherent structural features conducive to surface adsorption, and high inhibition efficiencies in various corrosive media. These molecules typically contain aromatic rings, nitrogen heteroatoms, and π-electrons, which facilitate their adsorption onto the steel surface, forming a protective barrier against corrosive agents.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives as corrosion inhibitors for steel, based on recent research findings.

Mechanism of Action

The primary mechanism by which this compound derivatives inhibit steel corrosion is through adsorption onto the metal surface. This adsorption process can be classified as physisorption, chemisorption, or a combination of both (mixed-type adsorption).[3]

-

Physisorption: Involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the steel surface is positively charged, and the inhibitor can be protonated, leading to adsorption via electrostatic attraction to anions (e.g., Cl⁻) already adsorbed on the surface.

-

Chemisorption: Involves the sharing of electrons between the inhibitor molecule and the d-orbitals of the iron atoms on the steel surface, forming a coordinate-type bond. The presence of heteroatoms (like nitrogen) and π-electrons in the aromatic rings of this compound derivatives makes them effective for chemisorption.[3]

The formation of this adsorbed protective film blocks the active corrosion sites, thereby hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[4] Most studies indicate that these derivatives act as mixed-type inhibitors.[5][6] The effectiveness of these inhibitors is influenced by their molecular structure, concentration, and the surrounding environmental conditions such as temperature and the nature of the corrosive medium.[7][8]

A diagram illustrating the proposed corrosion inhibition mechanism is provided below.

References